Tricyclohexylsulfanium methanesulfonate
Description
Tricyclohexylsulfanium methanesulfonate is a sulfonium salt composed of a tricyclohexylsulfanium cation paired with a methanesulfonate (CH₃SO₃⁻) anion. The cyclohexyl substituents likely enhance steric bulk and lipophilicity, distinguishing it from simpler sulfonium salts like trimethylsulfonium derivatives.
Properties
CAS No. |
481071-77-6 |
|---|---|
Molecular Formula |
C19H36O3S2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
methanesulfonate;tricyclohexylsulfanium |
InChI |
InChI=1S/C18H33S.CH4O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h16-18H,1-15H2;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
UWNDWAATDQPKOO-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)[O-].C1CCC(CC1)[S+](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexylsulfanium methanesulfonate typically involves the reaction of tricyclohexylsulfonium chloride with methanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions. The reaction proceeds via the nucleophilic substitution mechanism, where the chloride ion is replaced by the methanesulfonate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylsulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Tricyclohexylsulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers.
Mechanism of Action
The mechanism of action of tricyclohexylsulfanium methanesulfonate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context and the target molecules.
Comparison with Similar Compounds
Lead Methanesulfonate
- Structure : Lead(II) cation with two methanesulfonate anions (Pb(CH₃SO₃)₂).
- Properties : Colorless liquid, corrosive to metals, decomposes into sulfur oxides and lead fumes under heat .
- Applications: Limited industrial use due to lead toxicity; primarily studied for its hazardous profile.
- Key Difference : Unlike tricyclohexylsulfanium methanesulfonate, lead methanesulfonate contains a toxic heavy metal, restricting its utility in biological or catalytic contexts.
Methyl Trifluoromethanesulfonate
- Structure : Methyl group bonded to a trifluoromethanesulfonate (CF₃SO₃⁻) anion.
- Properties : Highly reactive liquid (H314: causes severe skin burns), flammable (H226) .
- Applications: Alkylating agent in organic synthesis; stronger electrophile compared to non-fluorinated sulfonates.
- Key Difference : The trifluoromethyl group enhances electrophilicity and thermal stability, whereas this compound’s cyclohexyl groups prioritize steric hindrance over reactivity.
Ethyl Methanesulfonate (EMS)
- Structure : Ethyl ester of methanesulfonic acid (CH₃SO�3CH₂CH₃).
- Properties : Mutagenic alkylating agent; induces DNA mutations by ethylation .
- Applications : Used in genetic research for inducing mutations in plants (e.g., Capsicum species).
- Key Difference : EMS is a neutral ester, whereas this compound is an ionic compound, likely less volatile and more thermally stable.
Comparative Data Table
*Inferred properties based on structural analogs.
Key Research Findings
Lead Methanesulfonate : Demonstrates significant health risks, including respiratory irritation and neurotoxicity, due to lead content . This contrasts with this compound, which lacks heavy metals and may offer safer handling.
Methyl Trifluoromethanesulfonate : Its extreme reactivity limits use in large-scale applications, whereas this compound’s bulky structure could enable controlled reactivity in catalysis .
Ethyl Methanesulfonate: While effective in mutagenesis, its volatility and toxicity restrict its utility compared to non-volatile ionic sulfonium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
